An In-depth Technical Guide to 2-(3-Fluoro-4-nitrophenyl)acetic acid (CAS 163395-24-2)
An In-depth Technical Guide to 2-(3-Fluoro-4-nitrophenyl)acetic acid (CAS 163395-24-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3-Fluoro-4-nitrophenyl)acetic acid, a key intermediate in the synthesis of novel therapeutic agents. This document collates available physicochemical data, outlines a plausible synthetic approach, and discusses its relevance in medicinal chemistry, particularly in the development of antitubercular agents.
Physicochemical Properties
2-(3-Fluoro-4-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. Its core structure consists of a phenyl ring substituted with a fluoro group at the 3-position, a nitro group at the 4-position, and an acetic acid moiety at the 1-position.
Table 1: Physicochemical Data for 2-(3-Fluoro-4-nitrophenyl)acetic acid
| Property | Value | Source |
| CAS Number | 163395-24-2 | [1][2] |
| Molecular Formula | C₈H₆FNO₄ | [2] |
| Molecular Weight | 199.14 g/mol | [1][2] |
| IUPAC Name | 2-(3-fluoro-4-nitrophenyl)acetic acid | [2] |
| Synonyms | 3-Fluoro-4-nitrophenylacetic acid | [2] |
| Appearance | Not explicitly reported, likely a solid | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Synthesis and Experimental Protocols
A general two-step synthesis is proposed, starting from the commercially available 3-fluoro-4-nitrotoluene. The first step is a radical bromination of the methyl group to form 1-(bromomethyl)-3-fluoro-4-nitrobenzene. This intermediate can then be reacted with a cyanide salt, such as sodium cyanide, to yield 2-(3-fluoro-4-nitrophenyl)acetonitrile. The final step is the acid- or base-catalyzed hydrolysis of the nitrile to the desired carboxylic acid.
Logical Workflow for the Synthesis of 2-(3-Fluoro-4-nitrophenyl)acetic acid
Caption: Proposed synthetic pathway for 2-(3-Fluoro-4-nitrophenyl)acetic acid.
Experimental Protocol: Hydrolysis of 2-(4-nitrophenyl)acetonitrile (A Representative Procedure)
This protocol for the hydrolysis of a related compound, p-nitrobenzyl cyanide, can be adapted for the synthesis of 2-(3-fluoro-4-nitrophenyl)acetic acid from its corresponding nitrile[3].
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Materials:
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2-(3-Fluoro-4-nitrophenyl)acetonitrile
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Concentrated sulfuric acid
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Water
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-
Procedure:
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Prepare a solution of concentrated sulfuric acid in water.
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Add the 2-(3-fluoro-4-nitrophenyl)acetonitrile to the acid solution.
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Heat the mixture to reflux for a specified period (e.g., 15 minutes)[3].
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Cool the reaction mixture and dilute with an equal volume of cold water.
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Cool the solution further to 0°C or below to precipitate the product.
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Filter the precipitate and wash with ice water.
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Recrystallize the crude product from boiling water to obtain the purified 2-(3-fluoro-4-nitrophenyl)acetic acid.
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Note: This is a generalized procedure and would require optimization for the specific substrate.
Spectroscopic Data
Experimental spectroscopic data for 2-(3-Fluoro-4-nitrophenyl)acetic acid (CAS 163395-24-2) is not available in the public domain. However, based on the known spectra of related nitrophenylacetic acid derivatives, the expected spectral characteristics can be predicted.
Expected Spectroscopic Features:
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¹H NMR: The spectrum would likely show signals for the aromatic protons, with splitting patterns influenced by the fluorine and nitro groups. A singlet corresponding to the methylene protons of the acetic acid moiety would also be present, along with a broad singlet for the carboxylic acid proton.
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¹³C NMR: The spectrum would display distinct signals for the eight carbon atoms, including the carboxyl carbon, the methylene carbon, and the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.
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FT-IR: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic peaks for the C-NO₂ stretching vibrations.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of the carboxylic acid group and other fragments.
Applications in Drug Development
2-(3-Fluoro-4-nitrophenyl)acetic acid serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its primary documented use is as a pivotal intermediate in the creation of a novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.
Signaling Pathway in Antitubercular Drug Development
Caption: Role of the title compound in developing antitubercular agents.
These synthesized derivatives have demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv, including rifampin-resistant strains. The presence of the nitro group in these molecules is often associated with their biological activity, as nitro compounds can undergo redox reactions within cells, potentially leading to the release of nitric oxide which can have cytotoxic effects on pathogens[4]. The nitroaromatic core is a feature of several approved drugs and clinical candidates, highlighting the therapeutic potential of this chemical class[5].
While the direct biological target of 2-(3-fluoro-4-nitrophenyl)acetic acid itself is not known, its derivatives may act as enzyme inhibitors[6]. The broader class of nitrophenylacetic acid derivatives has been explored for various therapeutic purposes, including as anticancer and anti-inflammatory agents[4][6].
Safety and Handling
2-(3-Fluoro-4-nitrophenyl)acetic acid is classified as a hazardous substance.
Table 2: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[2]
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-(3-Fluoro-4-nitrophenyl)acetic acid is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its utility as a precursor for potent antitubercular agents underscores its importance for further research and development. While there is a need for more comprehensive characterization of its physicochemical and spectroscopic properties, the available information provides a solid foundation for its application in the synthesis of novel bioactive molecules. As the threat of drug-resistant tuberculosis continues to grow, the development of new chemical entities derived from intermediates like 2-(3-fluoro-4-nitrophenyl)acetic acid remains a critical area of scientific investigation.
References
- 1. 2-(3-Fluoro-4-nitrophenyl)acetic acid 95.00% | CAS: 163395-24-2 | AChemBlock [achemblock.com]
- 2. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
